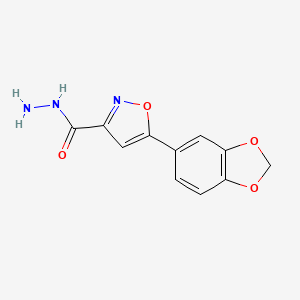
2-(3-甲基-1H-吡唑-1-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPA, and it is a derivative of pyrazole. It has been extensively studied for its pharmacological properties, and it has shown promising results in several areas of research.
科学研究应用
化学配合物和结构:帕隆博等人(2019 年)的一项研究详细介绍了 3-(吡唑-1-基)丙酰胺 (PPA) 的新衍生物的制备及其与氯化钯 (II) 的反应,导致形成各种配合物。这些发现有助于理解 PPA 在配合物形成和结构化学中的化学性质和潜在应用。
生物活性化合物的合成:邦达瓦利等人(1990 年)报道的 N,N-二取代 3-(3,5-二苯基-1H-吡唑-1-基)丙酰胺的合成研究突出了具有镇静和局部麻醉活性的化合物的生产。此类研究对于开发新的药物非常重要。
抗菌剂:阿卜杜勒-瓦哈布等人(2017 年)的工作涉及合成具有抗菌特性的新型吡唑基三唑和二氢吡唑基噻唑衍生物。这项研究对于开发新的抗菌药物至关重要。
催化和合成技术:张等人(2014 年)张、姜和黄,2014 年报道了使用钌催化的氧化还原中性 C-H 活化通过 N-N 键断裂,这是一种催化合成中的创新方法,包括生产 3-(1H-吲哚-1-基)丙酰胺。
分子对接和抗菌研究:普尼亚等人(2021 年)普尼亚、维尔马、库马尔、库马尔和德斯瓦尔,2021 年进行了一项涉及合成和吡唑-咪唑-三唑杂化物分子对接的研究,展示了抗菌活性,并提供了对其在对抗微生物耐药性中的潜在用途的见解。
作用机制
Target of Action
Similar compounds have been found to interact with various targets, such as enzymes involved in biochemical pathways .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to induce various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-methyl-1H-pyrazol-1-yl)propanamide . .
未来方向
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . They have received attention for the development of new pesticides in recent years . This suggests that “2-(3-methyl-1H-pyrazol-1-yl)propanamide” and similar compounds could have potential applications in the future.
生化分析
Biochemical Properties
2-(3-methyl-1H-pyrazol-1-yl)propanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the NAD+ salvage pathway . By inhibiting NAMPT, 2-(3-methyl-1H-pyrazol-1-yl)propanamide can affect cellular metabolism and energy production. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways and processes.
Cellular Effects
The effects of 2-(3-methyl-1H-pyrazol-1-yl)propanamide on various types of cells and cellular processes are profound. This compound has been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit tubulin polymerization . These effects suggest that 2-(3-methyl-1H-pyrazol-1-yl)propanamide can influence cell signaling pathways, gene expression, and cellular metabolism. By affecting these cellular processes, this compound has the potential to be used in cancer research and therapy.
Molecular Mechanism
At the molecular level, 2-(3-methyl-1H-pyrazol-1-yl)propanamide exerts its effects through various binding interactions with biomolecules. One of the key mechanisms of action is the inhibition of NAMPT, which leads to a decrease in NAD+ levels and subsequently affects cellular metabolism . Additionally, this compound can bind to tubulin, inhibiting its polymerization and disrupting the microtubule network within cells . These molecular interactions highlight the potential of 2-(3-methyl-1H-pyrazol-1-yl)propanamide as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2-(3-methyl-1H-pyrazol-1-yl)propanamide vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent antileishmanial and antimalarial activities At higher doses, 2-(3-methyl-1H-pyrazol-1-yl)propanamide may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
2-(3-methyl-1H-pyrazol-1-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound’s inhibition of NAMPT affects the NAD+ salvage pathway, leading to changes in metabolic flux and metabolite levels . Additionally, 2-(3-methyl-1H-pyrazol-1-yl)propanamide may influence other metabolic pathways, further impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-(3-methyl-1H-pyrazol-1-yl)propanamide within cells and tissues are critical for its activity and function. This compound may interact with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport and distribution mechanisms of 2-(3-methyl-1H-pyrazol-1-yl)propanamide is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3-methyl-1H-pyrazol-1-yl)propanamide can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . By understanding the subcellular localization of 2-(3-methyl-1H-pyrazol-1-yl)propanamide, researchers can gain insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
2-(3-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-10(9-5)6(2)7(8)11/h3-4,6H,1-2H3,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUDXUINKZDUKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)